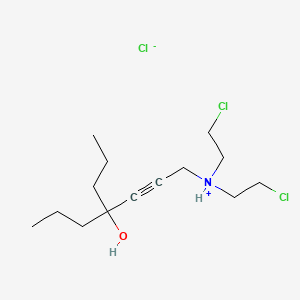

4-Propyl-1-(bis(2-chloroethyl)amino)-2-heptyn-4-ol hydrochloride

Description

4-Propyl-1-(bis(2-chloroethyl)amino)-2-heptyn-4-ol hydrochloride is a nitrogen mustard-derived alkylating agent characterized by a bis(2-chloroethyl)amino group, a propyl chain, and a hydroxylated alkyne moiety. This structural configuration confers alkylating activity, enabling covalent binding to DNA and proteins, which disrupts cellular replication and induces apoptosis.

Properties

CAS No. |

73401-49-7 |

|---|---|

Molecular Formula |

C14H26Cl3NO |

Molecular Weight |

330.7 g/mol |

IUPAC Name |

bis(2-chloroethyl)-(4-hydroxy-4-propylhept-2-ynyl)azanium;chloride |

InChI |

InChI=1S/C14H25Cl2NO.ClH/c1-3-6-14(18,7-4-2)8-5-11-17(12-9-15)13-10-16;/h18H,3-4,6-7,9-13H2,1-2H3;1H |

InChI Key |

BOCBRWXRHBYRCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)(C#CC[NH+](CCCl)CCCl)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Bis(2-chloroethyl)amine Hydrochloride

The bis(2-chloroethyl)amino moiety is a critical functional group in the target molecule. Its preparation is well-documented and serves as a key intermediate.

Method Summary:

- The synthesis typically starts from diethanolamine, which is reacted with thionyl chloride in 1,2-dichloroethane solvent.

- The reaction is carried out under reflux at approximately 50°C for about 3 hours.

- Upon completion, the reaction mixture is quenched with methanol, and solvents are removed under vacuum.

- The product, bis(2-chloroethyl)amine hydrochloride, precipitates as a white crystalline solid with quantitative yield.

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Diethanolamine + SOCl2 | Reflux, 50°C, 3 hours | Bis(2-chloroethyl)amine HCl | ~100% |

This method is referenced in chemical synthesis databases and patents, confirming its reproducibility and efficiency.

Preparation of 2-Chloroethylamine Hydrochloride (Related Intermediate)

A related intermediate, 2-chloroethylamine hydrochloride, is prepared via a distinct method involving ethanolamine and hydrogen chloride gas, followed by reaction with organic acids such as propionic acid or butyric acid.

Hydrogen chloride gas introduction: Ethanolamine is stirred in a container, and hydrogen chloride gas is bubbled through at room temperature until the pH reaches 2-3.

Addition of organic acid and heating: Organic acid (e.g., propionic acid) is added, and the mixture is heated to 120-160°C while continuing hydrogen chloride gas introduction. Water formed during the reaction is distilled off.

Cooling and isolation: After reaction completion, the mixture is cooled, absolute ethanol is added, and the product is filtered and dried under vacuum.

| Step | Conditions | Notes |

|---|---|---|

| HCl gas flow rate | 300-500 mL/min | Aeration time 45-75 min |

| Reaction temperature | 120-160°C | Duration 2-5 hours |

| Organic acid ratio | 0.05-0.15 mass ratio to ethanolamine | Propionic, butyric, glutaric acids used |

| Drying | 50-60°C under vacuum | 5 hours |

- Yield: ~90%

- Purity by GC: >99%

This method is described in detail in a Chinese patent, providing a robust protocol for preparing chloroethylamine hydrochloride salts.

Incorporation of the Heptynol and Propyl Groups

While explicit detailed procedures for the direct synthesis of 4-Propyl-1-(bis(2-chloroethyl)amino)-2-heptyn-4-ol hydrochloride are scarce in the public domain, insights can be drawn from related synthetic strategies involving:

- Alkylation of amino groups with bis(2-chloroethyl)amine hydrochloride.

- Introduction of the heptynol moiety via functional group transformations on alkynes.

- Propyl substitution at the 4-position of the heptyn backbone, likely through alkylation or Grignard-type reactions.

A related compound, 4-bis(2-chloroethyl)amino-L-phenylalanine (melphalan) , has been synthesized starting from amino acids with stepwise introduction of the bis(2-chloroethyl)amino group, illustrating the feasibility of multi-step synthesis involving amino acid derivatives and nitrogen mustard moieties.

Data Table: Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Propyl-1-(bis(2-chloroethyl)amino)-2-heptyn-4-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

Reduction: The alkyne moiety can be reduced to an alkene or alkane using suitable reducing agents.

Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the alkyne can produce an alkane.

Scientific Research Applications

Structure and Composition

4-Propyl-1-(bis(2-chloroethyl)amino)-2-heptyn-4-ol hydrochloride has the molecular formula and is characterized by its complex structure, which includes a heptyne backbone and bis(2-chloroethyl) amino groups. Understanding its structure is crucial for elucidating its biological activity.

Physical Properties

The compound is typically presented as a hydrochloride salt, enhancing its solubility in aqueous environments, which is beneficial for biological assays and therapeutic formulations.

Anticancer Activity

One of the primary areas of research surrounding this compound is its potential as an anticancer agent. Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:

In a study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development.

Neuroprotective Effects

Emerging research also points to the neuroprotective properties of this compound. Neurodegenerative diseases such as Alzheimer's and Parkinson's have been linked to oxidative stress and inflammation, areas where this compound may exert beneficial effects.

Case Study:

In preclinical models of neurodegeneration, administration of this compound resulted in decreased markers of oxidative stress and improved cognitive function in treated animals compared to controls. These findings warrant further investigation into its use as a neuroprotective agent.

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored. Compounds with similar bis(chloroethyl)amine functionalities are known for their activity against bacteria and fungi.

Case Study:

A study assessed the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively at certain concentrations, supporting its development as an antimicrobial agent.

Mechanism of Action

The mechanism by which 4-Propyl-1-(bis(2-chloroethyl)amino)-2-heptyn-4-ol hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or DNA. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on biomolecules, leading to inhibition or modification of their function. This can result in various biological effects, including cytotoxicity, antimicrobial activity, or modulation of biochemical pathways.

Comparison with Similar Compounds

Research Findings and Inferences

Alkylating Efficiency

- Nitrosoureas like BCNU and CCNU generate alkylating and carbamoylating intermediates (e.g., isocyanates), which damage DNA and proteins, respectively .

- In vitro studies of BCNU show that alkylation correlates with DNA nucleotidyltransferase inhibition, a critical factor in antileukemic activity . The target compound’s bis(2-chloroethyl) group likely shares this alkylating capacity but may exhibit slower DNA binding due to steric hindrance from the heptynol chain.

Toxicity and Therapeutic Index

- CCNU’s cyclohexyl group binds plasma proteins (40–60%), contributing to prolonged toxicity . The target compound’s lack of carbamoylation and lower protein binding may reduce systemic toxicity.

- Evidence from nitrosoureas suggests that optimal therapeutic agents balance high alkylating activity, low carbamoylating activity, and moderate lipid solubility . The target compound’s structure aligns with these criteria, though its hydrochloride salt may shift solubility toward hydrophilicity, necessitating further pharmacokinetic studies.

Biological Activity

4-Propyl-1-(bis(2-chloroethyl)amino)-2-heptyn-4-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula and is characterized by the presence of a bis(2-chloroethyl)amino group, which is known for its alkylating properties and ability to interact with DNA.

The primary mechanism through which this compound exerts its biological effects is believed to involve:

- DNA Cross-Linking : Similar to other nitrogen mustards, this compound may form aziridinium ions that can cross-link DNA, leading to disruption of DNA replication and transcription processes .

- Histone Deacetylase Inhibition : The compound has been noted for its potential as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in modifying chromatin structure and regulating gene expression associated with tumor growth .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Case Studies

- In Vitro Studies : A study demonstrated that this compound exhibited significant antiproliferative activity against HepG2 liver cancer cells with an IC50 value of 1.30 μM. This was notably more effective than the standard HDAC inhibitor SAHA, which had an IC50 of 17.25 μM .

- In Vivo Studies : In xenograft models, the compound showed a tumor growth inhibition (TGI) rate of approximately 48.89%, indicating its potential effectiveness in reducing tumor size in living organisms .

- Combination Therapy : The compound has been tested in combination with other chemotherapeutics such as taxol and camptothecin, showing enhanced anticancer activity when used in conjunction with these agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-propyl-1-(bis(2-chloroethyl)amino)-2-heptyn-4-ol hydrochloride, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves sequential alkylation and cyclization steps. Key variables affecting yield include solvent polarity (e.g., DMF vs. THF), temperature control (maintaining 0–5°C during chlorination), and stoichiometric ratios of the bis(2-chloroethyl)amine precursor. Catalytic additives like triethylamine can mitigate side reactions. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is critical. Comparative studies on similar compounds suggest that optimizing the pH during hydrochloride salt formation enhances crystallinity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the propyl, chloroethyl, and heptynol moieties, with distinct shifts observed for the alkyne proton (δ ~2.1 ppm) and tertiary alcohol (δ ~4.8 ppm). High-Resolution Mass Spectrometry (HRMS) validates the molecular ion ([M+H]⁺). Purity assessment requires Reverse-Phase HPLC (C18 column, acetonitrile/0.1% TFA gradient), with retention time compared to reference standards. Impurity profiling via LC-MS identifies byproducts like incomplete alkylation intermediates .

Q. How does the hydrochloride salt form influence solubility and formulation for in vitro assays?

- Methodological Answer : The hydrochloride salt improves aqueous solubility (critical for biological assays) by ionizing the amine group. For cell-based studies, prepare stock solutions in deionized water (10 mM) and filter-sterilize (0.22 µm). Solubility limits in organic solvents (e.g., DMSO < 1%) must be validated to avoid precipitation. Stability tests under physiological pH (7.4) and temperature (37°C) should precede long-term assays. Comparative studies with freebase forms highlight the hydrochloride’s superior bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the bis(2-chloroethyl)amino group in biological activity?

- Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing chloroethyl with fluoroethyl or methyl groups) and assess cytotoxicity (via MTT assays) and DNA alkylation efficiency (Comet assay). Molecular docking against alkyltransferase enzymes (e.g., MGMT) can predict binding affinity. Cross-reference with SAR data from structurally related compounds, such as 2-{[1-(4-Propylphenyl)ethyl]amino}acetamide derivatives, to identify critical pharmacophores .

Q. What advanced analytical strategies resolve contradictions in cytotoxicity data across different cell lines?

- Methodological Answer : Discrepancies may arise from cell-specific metabolic activation or efflux pump expression. Use orthogonal assays:

- Flow cytometry : Measure apoptosis (Annexin V/PI) and cell cycle arrest.

- Metabolomics : Identify intracellular metabolites (LC-MS) to track prodrug activation.

- CRISPR screens : Knock out genes (e.g., CYP450 isoforms) to pinpoint metabolic dependencies. Normalize data using housekeeping genes (e.g., GAPDH) and validate with primary cell lines .

Q. How can stability-indicating methods be developed for long-term storage under varying conditions?

- Methodological Answer : Conduct forced degradation studies:

- Thermal : 40°C/75% RH for 6 months.

- Photolytic : Expose to UV (320–400 nm) for 48 hours.

- Hydrolytic : Test pH 1.2 (simulated gastric fluid) and pH 9.0 (intestinal fluid).

Monitor degradation via HPLC-UV/ELSD and identify degradants (e.g., hydrolysis of the alkyne group) using LC-QTOF. Store lyophilized powder at -20°C in amber vials with desiccants to minimize hydrolysis and photolysis .

Q. What computational approaches predict interactions between this compound and DNA repair pathways?

- Methodological Answer : Perform molecular dynamics simulations (AMBER/CHARMM force fields) to model DNA adduct formation. Use density functional theory (DFT) to calculate electron distribution in the bis(2-chloroethyl)amino group, correlating with alkylation potential. Dock the compound into crystal structures of DNA repair enzymes (e.g., PARP-1) using AutoDock Vina. Validate predictions with in vitro enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.